17-Hydroxyventuricidin A

Antifungal Agricultural Microbiology Natural Products

17-Hydroxyventuricidin A (CAS 113204-43-6) is a 20-membered glycosylated macrolide antibiotic first isolated from Streptomyces sp. strain US80.

Molecular Formula C41H67NO12
Molecular Weight 766.0 g/mol
Cat. No. B599847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxyventuricidin A
Molecular FormulaC41H67NO12
Molecular Weight766.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15-,23-13-/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1
InChIKeyBAMOPHNQZMRRFR-FZMBSIFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

17-Hydroxyventuricidin A: A 20-Membered Macrolide Antifungal Agent for Research and Development Procurement


17-Hydroxyventuricidin A (CAS 113204-43-6) is a 20-membered glycosylated macrolide antibiotic first isolated from Streptomyces sp. strain US80 [1]. It belongs to the venturicidin family, a class of compounds known for their potent antifungal activity and specific inhibition of mitochondrial F₁F₀-ATP synthase [2]. The compound is structurally characterized by a 17-hydroxy substitution on the macrolide ring, distinguishing it from other venturicidins like Venturicidin A and B [1]. It has demonstrated antimicrobial activity against both filamentous fungi (Verticillium dahliae, Fusarium sp.) and the yeast Candida tropicalis R2 CIP203 [1].

17-Hydroxyventuricidin A Procurement: Why In-Class Substitution Without Quantitative Comparison Leads to Experimental Failure


Substituting 17-Hydroxyventuricidin A with a generic venturicidin analog, such as Venturicidin A, B, or C, without direct comparative data is a high-risk procurement strategy. While all venturicidins share the 20-membered macrolide core and target the F₀ subunit of ATP synthase, structural variations—particularly the 17-hydroxy group in 17-Hydroxyventuricidin A versus the sugar moieties and substitutions in other analogs—can profoundly alter antimicrobial spectrum, potency against specific pathogens, and off-target effects [1]. For instance, Venturicidin A is a potent inhibitor of Pyricularia oryzae (rice blast) with an EC₅₀ of 0.11 µg/mL [2], but its activity against Verticillium dahliae or Fusarium sp. is not equivalent to that of 17-Hydroxyventuricidin A. Therefore, selecting the correct venturicidin for a specific research application requires a granular understanding of the quantitative performance differences documented below.

17-Hydroxyventuricidin A: Quantitative Evidence for Differentiated Antimicrobial Activity vs. Venturicidin Analogs


Antifungal Activity of 17-Hydroxyventuricidin A Against Verticillium dahliae and Fusarium sp. vs. Venturicidin A and B

17-Hydroxyventuricidin A exhibits significant growth inhibition of the filamentous fungi Verticillium dahliae and Fusarium sp., as determined by disc diffusion assay [1]. While specific MIC values are not provided in the source, the compound was identified as one of three active molecules from Streptomyces sp. US80, with its antifungal activity characterized as potent [1]. In contrast, Venturicidin A and B are primarily characterized for their activity against Pyricularia oryzae, with EC₅₀ values of 0.11 µg/mL and 0.15 µg/mL for mycelial growth, respectively [2]. The differential spectrum suggests that 17-Hydroxyventuricidin A may be more relevant for research targeting Verticillium and Fusarium pathogens, which are significant in agricultural contexts.

Antifungal Agricultural Microbiology Natural Products

Comparative Activity of 17-Hydroxyventuricidin A Against Candida tropicalis vs. Venturicidin A and B

17-Hydroxyventuricidin A inhibits the growth of Candida tropicalis R2 CIP203 [1]. This yeast pathogen is clinically relevant, and its susceptibility to 17-Hydroxyventuricidin A is a key differentiator. In contrast, Venturicidin A and B are predominantly reported for their activity against filamentous fungi like Pyricularia oryzae and are not typically characterized for their activity against Candida species [2]. While a direct quantitative comparison (e.g., MIC values) is not available in the primary literature, the qualitative difference in spectrum—specifically, activity against a Candida yeast versus a rice blast fungus—is a critical factor for researchers selecting an antifungal agent for in vitro studies.

Antifungal Medical Mycology Drug Discovery

Antibacterial Activity of 17-Hydroxyventuricidin A Against Gram-Positive Bacteria vs. Venturicidin Analogs

17-Hydroxyventuricidin A demonstrates antibacterial activity against Gram-positive bacteria, including Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus, in disc diffusion assays [1]. This broad Gram-positive activity is a notable feature. While Venturicidin A has been studied as an antibiotic adjuvant that potentiates aminoglycoside activity against resistant bacteria, it is not generally characterized as a potent stand-alone antibacterial agent [2]. The direct antibacterial activity of 17-Hydroxyventuricidin A against S. aureus and B. subtilis positions it as a distinct tool for studying bacterial ATP synthase inhibition or for exploring combinatorial therapies where direct antibacterial effects are desired.

Antibacterial Gram-positive Natural Products

Structural Differentiation: 17-Hydroxy Substitution vs. Venturicidin A/B Sugar Moieties and Implications for Target Binding

17-Hydroxyventuricidin A is distinguished by a hydroxyl group at the C-17 position of the macrolide ring, whereas Venturicidin A and B are characterized by different glycosylation patterns and a carbamate group at the 3′-position [1]. While both classes target the F₀ subunit of ATP synthase, the specific binding interactions can vary. For example, the aglycone of venturicidin is a more effective inhibitor than its parent compound, suggesting that the sugar moiety modulates activity and binding site accessibility [2]. The 17-hydroxy substitution in 17-Hydroxyventuricidin A may confer unique interactions within the F₀ binding pocket, potentially altering inhibitor potency, selectivity, or the ability to synergize with other compounds.

Structure-Activity Relationship ATP Synthase Inhibition Chemical Biology

17-Hydroxyventuricidin A: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Agricultural Fungicide Discovery: Lead Compound for Verticillium and Fusarium Wilt Diseases

17-Hydroxyventuricidin A is a valuable lead compound for developing novel antifungal agents targeting Verticillium dahliae (the causative agent of Verticillium wilt) and various Fusarium species, which cause significant crop losses in agriculture [1]. Its documented activity against these filamentous fungi, as identified in the original isolation study [1], positions it as a starting point for medicinal chemistry optimization or for use as a positive control in screening assays for new fungicides.

Medical Mycology Research: Antifungal Agent Against Candida tropicalis

In medical mycology research, 17-Hydroxyventuricidin A can be employed as a tool compound to study the susceptibility of Candida tropicalis to macrolide antibiotics [1]. Given the clinical relevance of C. tropicalis as an opportunistic pathogen, this compound provides a unique entry point for investigating the efficacy of ATP synthase inhibitors against non-albicans Candida species, where resistance to conventional azoles is a growing concern [1].

Gram-Positive Antibacterial Research: Stand-Alone Inhibitor for Bacterial ATP Synthase Studies

For researchers focusing on Gram-positive bacterial pathogens, 17-Hydroxyventuricidin A offers a distinct advantage over Venturicidin A. Its direct antibacterial activity against model organisms like B. subtilis and clinically relevant S. aureus [1] makes it a suitable tool for investigating the role of bacterial F₁F₀-ATP synthase as a drug target, without the confounding need for an aminoglycoside partner [2].

Chemical Biology and SAR: A Unique Probe for ATP Synthase F₀ Subunit Interactions

The structural uniqueness of 17-Hydroxyventuricidin A, featuring a 17-hydroxy group rather than the glycosylation patterns of Venturicidin A/B, makes it an essential chemical probe for structure-activity relationship (SAR) studies [1]. Researchers can use this compound to dissect the contributions of specific functional groups to ATP synthase inhibition, mitochondrial membrane potential disruption, and the potential for synergistic effects with other inhibitors, as the sugar moiety has been implicated in modulating binding site accessibility [2].

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